Ctep

概要

説明

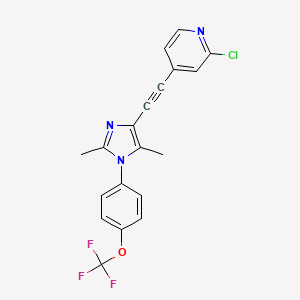

2-クロロ-4-[2,5-ジメチル-1-(4-トリフルオロメトキシフェニル)-1H-イミダゾール-4-イルエチニル]ピリジンは、CTEPとして一般的に知られており、Hoffmann-La Rocheによって開発された研究化合物です。これは、メタボトロピックグルタミン酸受容体サブタイプ5(mGluR5)の選択的アロステリックアンタゴニストとして機能します。 この化合物は、さまざまな神経学的疾患の治療における潜在的な治療用途のために大きな関心を集めています .

準備方法

2-クロロ-4-[2,5-ジメチル-1-(4-トリフルオロメトキシフェニル)-1H-イミダゾール-4-イルエチニル]ピリジンの合成には、いくつかの段階が含まれます。 その合成および精製のための最適化されたプロトコルは、63%の収率で化合物を得ることができると報告されており、以前の方法よりも大幅な改善です . 合成経路には、中間体の調製が含まれ、これらは単離、精製され、赤外分光法、核磁気共鳴(NMR)分光法、および元素分析によって完全に特性評価されます .

化学反応の分析

2-クロロ-4-[2,5-ジメチル-1-(4-トリフルオロメトキシフェニル)-1H-イミダゾール-4-イルエチニル]ピリジンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

科学研究アプリケーション

2-クロロ-4-[2,5-ジメチル-1-(4-トリフルオロメトキシフェニル)-1H-イミダゾール-4-イルエチニル]ピリジンは、いくつかの科学研究アプリケーションを持っています。

化学: メタボトロピックグルタミン酸受容体サブタイプ5(mGluR5)とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: mGluR5を含む生体経路とその細胞機能への影響を調査するために使用されます。

医学: 不安、強迫性障害、自閉症、知的障害、パーキンソン病のジスキネジア、うつ病、および脆性X症候群などの神経学的疾患の治療に潜在的な治療用途があります.

科学的研究の応用

Key Applications of CTEP

-

Clinical Trials Coordination

- This compound plays a pivotal role in planning, reviewing, and executing clinical trials. This includes Phase II trials aimed at evaluating new anti-cancer agents in specific cancer types such as breast, ovarian, lung, and urologic cancers .

- The program supports laboratory correlative studies that enhance understanding of drug effects on biological changes in patients .

-

Drug Development Support

- This compound sponsors investigational drugs and collaborates with industry partners to expedite the development process. This collaboration increases the likelihood that promising agents will reach clinical use more quickly .

- For example, CYC065, a cyclin-dependent kinase inhibitor developed by Cyclacel Pharmaceuticals, has shown efficacy in preclinical models for various cancers, including leukemia and breast cancer resistant to standard treatments .

-

Collaborative Research Initiatives

- This compound maintains agreements with various institutions to facilitate access to investigational agents for clinical and non-clinical studies. This collaborative framework allows for a broader scope of research across multiple cancer types .

- The program also emphasizes the importance of collecting central data and biostatistical expertise to meet FDA research requirements .

Case Study 1: CYC065 in Hematological Malignancies

- Objective : Evaluate the safety and efficacy of CYC065 in patients with chronic leukemia.

- Findings : Preclinical data indicated that CYC065 induced apoptosis in myeloma cells and demonstrated cytotoxicity at sub-micromolar concentrations. Clinical trials are ongoing to assess its effectiveness in human subjects .

Case Study 2: Sapacitabine for Acute Myeloid Leukemia

- Objective : Assess sapacitabine's efficacy as a front-line treatment for elderly patients with newly diagnosed acute myeloid leukemia.

- Findings : Sapacitabine has shown promising anti-tumor activity in preclinical studies and is currently being evaluated in Phase III trials. The drug's dual mechanism—interfering with DNA synthesis and inducing cell cycle arrest—has been highlighted as a significant advantage over traditional therapies .

Data Table: this compound Agents Available for Clinical Trials

| Agent Name | Indication | Phase | Key Findings |

|---|---|---|---|

| CYC065 | Chronic Leukemia | Phase II | Induces apoptosis in resistant cell lines |

| Sapacitabine | Acute Myeloid Leukemia | Phase III | Superior anti-tumor activity compared to gemcitabine |

| Seliciclib | Breast Cancer | Phase II | Reverses resistance to aromatase inhibitors |

| Entrectinib | Tumor Genetics | Approved | Effective based on tumor genetics rather than type |

作用機序

2-クロロ-4-[2,5-ジメチル-1-(4-トリフルオロメトキシフェニル)-1H-イミダゾール-4-イルエチニル]ピリジンは、メタボトロピックグルタミン酸受容体サブタイプ5(mGluR5)に高い親和性で選択的に結合することによって作用します。 この結合は受容体の活性を阻害し、それによってさまざまな神経学的プロセスに関与するグルタミン酸作動性シグナル伝達経路を調節します . mGluR5の阻害は、いくつかの神経学的疾患の治療における治療の可能性があることが示されています .

類似の化合物との比較

2-クロロ-4-[2,5-ジメチル-1-(4-トリフルオロメトキシフェニル)-1H-イミダゾール-4-イルエチニル]ピリジンは、その高い選択性と長い生物学的半減期のために、メタボトロピックグルタミン酸受容体サブタイプ5(mGluR5)アンタゴニストの中でユニークです。類似の化合物には以下が含まれます。

マボグルラント: 脆性X症候群やその他の神経学的疾患の治療における潜在的な治療用途を持つ別のmGluR5アンタゴニスト。

フェノバム: 不安解消薬と鎮痛薬の特性について研究されているmGluR5アンタゴニスト。

ADX-47273: 認知機能を高める可能性について調査されているmGluR5の正のアロステリックモジュレーター.

これらの化合物は、作用機序が類似していますが、選択性、効力、および治療用途が異なります。

類似化合物との比較

2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine is unique among metabotropic glutamate receptor subtype 5 (mGluR5) antagonists due to its high selectivity and long biological half-life. Similar compounds include:

Mavoglurant: Another mGluR5 antagonist with potential therapeutic applications in treating fragile X syndrome and other neurological disorders.

Fenobam: An mGluR5 antagonist that has been studied for its anxiolytic and analgesic properties.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.

生物活性

CTEP, or the Cancer Therapy Evaluation Program, is a pivotal component of the National Cancer Institute (NCI) that focuses on the evaluation and development of new anti-cancer agents. This article explores the biological activity of compounds evaluated under this compound, emphasizing their mechanisms of action, clinical trial outcomes, and relevant case studies.

Overview of this compound

This compound sponsors and supports clinical trials to evaluate the efficacy and safety of investigational cancer therapies. These trials often incorporate laboratory studies to understand the pharmacological effects and biological responses elicited by these agents. The program aims to accelerate the development of promising therapies for various cancers, including breast, ovarian, lung, and urologic cancers .

This compound evaluates a wide range of compounds with diverse mechanisms of action. Key categories include:

- Cytotoxic Agents : These compounds directly kill cancer cells by inducing apoptosis or disrupting cellular processes.

- Targeted Therapies : These agents specifically target molecular pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway.

- Immunotherapies : These therapies enhance the body’s immune response against tumors, utilizing cytokines like interleukin-15 (IL-15) to activate T cells and natural killer cells .

1. Pembrolizumab in Head and Neck Cancer

A Phase III trial evaluated pembrolizumab (MK-3475), an anti-PD-1 therapy, for patients with recurrent or metastatic head and neck squamous cell carcinoma. The trial demonstrated that pembrolizumab significantly improved overall survival compared to standard treatments like methotrexate and docetaxel .

| Treatment Group | Overall Survival Rate |

|---|---|

| Pembrolizumab | 60% |

| Standard Treatment | 40% |

2. Triheptanoin for Fatty Acid Oxidation Disorders

Triheptanoin has been studied in patients with long-chain fatty acid oxidation disorders (LC-FAOD). A retrospective study indicated that treatment with triheptanoin reduced hospitalization frequency and severity among patients .

| Patient Group | Hospitalization Frequency (Before) | Hospitalization Frequency (After) |

|---|---|---|

| Triheptanoin Treated | 5 times/year | 2 times/year |

Pharmacokinetic Studies

This compound emphasizes the importance of pharmacokinetic studies to assess how drugs are metabolized and their effects on biological systems. These studies help in understanding drug distribution, metabolism, and excretion, which are critical for optimizing dosing regimens.

Example Findings from Pharmacokinetic Studies

- Agent : Imatinib mesylate

- Study Outcome : Demonstrated significant reductions in tumor size in gastrointestinal stromal tumors (GISTs) with specific pharmacokinetic profiles correlating with treatment efficacy .

Challenges in Clinical Trials

Despite this compound's efforts, many clinical trials face challenges related to patient accrual. Approximately 38% of this compound-supported oncology trials fail to meet their enrollment goals, particularly in Phase III studies . This highlights the need for improved strategies to enhance participation in clinical research.

特性

IUPAC Name |

2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCTCOGYKAJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469986 | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871362-31-1 | |

| Record name | 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871362-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ctep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CTEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。